molecular formula C17H18Cl2N2O3S B4847585 N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

Cat. No. B4847585
M. Wt: 401.3 g/mol
InChI Key: IYNMBIGPGAGGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as DCMG, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide acts by inhibiting the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activity of the NMDA receptor. The NMDA receptor is a key player in the regulation of neuronal function and is involved in various physiological processes such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have various biochemical and physiological effects in the brain. Studies have shown that N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide enhances the activity of the NMDA receptor, which leads to an increase in the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This increase in neurotransmitter release has been shown to have positive effects on various neurological disorders such as schizophrenia, depression, and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments include its high selectivity for the GlyT1 transporter, its ability to enhance the activity of the NMDA receptor, and its potential therapeutic applications in the treatment of various neurological disorders. The limitations of using N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

Future research on N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide should focus on its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Further studies should also be conducted to determine the long-term safety and efficacy of N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide and to identify potential side effects. Additionally, studies should be conducted to determine the optimal dosage and administration of N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide for various neurological disorders.

Scientific Research Applications

N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Studies have shown that N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide acts as a selective inhibitor of the glycine transporter 1 (GlyT1) which is responsible for the reuptake of glycine in the brain. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in the regulation of neuronal function.

properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(16-8-7-14(18)11-15(16)19)12-17(22)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMBIGPGAGGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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